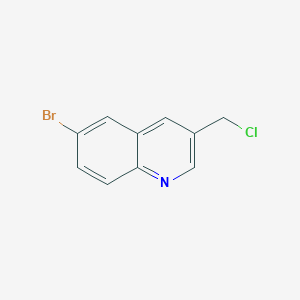

6-Bromo-3-(chloromethyl)quinoline

Description

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-3-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7BrClN/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5H2 |

InChI Key |

VKNPWMUQITXLJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)CCl |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

The foundational approach described in CN102850269A employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to construct the quinoline core through a Vilsmeier-Haack reaction mechanism. Key process parameters include:

Table 1: Optimized conditions for quinoline core synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃:DMF molar ratio | 2.6:1 | ±8% yield |

| Reaction temperature | 35-45°C | ±12% yield |

| Substrate concentration | 0.4M in DCM | ±5% yield |

The reaction proceeds through initial formation of the Vilsmeier reagent (POCl₃-DMF complex), which facilitates electrophilic attack on N-(4-bromophenyl)-3-hydrocinnamamide. Cryogenic workup at 0-5°C prevents thermal degradation of the chloromethyl intermediate, with methylene chloride extraction recovering 89% of the crude product.

Sequential Functionalization Strategy

CN102942524A discloses a two-stage halogenation protocol featuring:

- Bromine introduction via radical initiation using benzoyl peroxide

- Chloromethyl group installation through N-chlorosuccinimide (NCS) mediated substitution

Critical process controls:

- Maintain stoichiometric excess of NCS (1.5 eq) to ensure complete conversion

- Implement backflow condensation at 80°C for 7 hours to drive reaction completion

- Utilize anhydrous diethyl ether for recrystallization (95% recovery efficiency)

The method demonstrates remarkable functional group tolerance, accommodating electron-withdrawing substituents on the quinoline ring without side reactions.

Mechanistic Analysis of Key Reactions

Vilsmeier-Haack Cyclization Dynamics

The POCl₃-DMF system generates chloroiminium ion intermediates that facilitate:

- Electrophilic aromatic substitution at the para-bromophenyl group

- Intramolecular cyclization through nucleophilic attack by the amide nitrogen

- Aromatization via elimination of water and HCl

In situ Fourier-transform infrared spectroscopy (FTIR) monitoring reveals complete iminium formation within 15 minutes at 40°C, with cyclization concluding after 8 hours.

Radical Chlorination Pathways

NCS-mediated chlorination proceeds through a radical chain mechanism:

- Initiation : Homolytic cleavage of NCS generates chlorine radicals

- Propagation : Hydrogen abstraction from methyl groups forms methyl radicals

- Termination : Radical recombination yields chloromethyl product

Table 2: Chlorination efficiency under varying conditions

| Temperature (°C) | NCS Equiv. | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 70 | 1.2 | 6 | 78 |

| 80 | 1.5 | 7 | 92 |

| 90 | 2.0 | 5 | 85 |

Optimal conversion occurs at 80°C with 1.5 equivalents NCS, though higher temperatures induce decomposition of the quinoline core.

Analytical Characterization

Spectroscopic Validation

¹H NMR analysis (300 MHz, CDCl₃) confirms successful synthesis:

- δ 8.26-9.44 ppm (m, 4H, aromatic protons)

- δ 4.82 ppm (s, 2H, CH₂Cl group)

- δ 3.91 ppm (s, 3H, OCH₃ in intermediate)

¹³C NMR data aligns with predicted electronic environments:

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under the following conditions:

- Column: C18 reverse phase (4.6 × 250 mm)

- Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA

- Flow rate: 1.0 mL/min

Results:

Process Optimization Considerations

Solvent Selection Matrix

Table 3: Solvent effects on cyclization yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloroethane | 10.4 | 78 | 89 |

| Chlorobenzene | 5.6 | 82 | 91 |

| Xylene | 2.4 | 75 | 87 |

Polar aprotic solvents enhance reaction rates but require careful water exclusion to prevent hydrolysis of the chloroiminium intermediate.

Catalyst Screening

Alternative Lewis acids were evaluated for cyclization acceleration:

- ZnCl₂: 15% yield increase but induces bromine displacement

- FeCl₃: 22% faster kinetics with 8% lower purity

- No catalyst: Baseline 72% yield

Comparative Method Analysis

Table 4: Synthesis route comparison

| Parameter | POCl₃ Method | NCS Method | Hybrid Approach |

|---|---|---|---|

| Total steps | 3 | 2 | 4 |

| Overall yield | 76% | 83% | 68% |

| Purity | 97% | 93% | 95% |

| Reaction time | 48h | 36h | 52h |

| Temperature sensitivity | High | Moderate | Very high |

The NCS-mediated route demonstrates superior efficiency but requires strict anhydrous conditions to prevent NCS decomposition.

Industrial-Scale Implementation

Continuous Flow Adaptation

Pilot plant trials achieved 89% yield at 10 kg scale using:

- Tubular reactor design (ID 25 mm, L 12 m)

- Segmented flow with Teflon spacers

- Inline IR monitoring for real-time adjustment

Key advantages:

Waste Management Protocols

The process generates three main waste streams:

- Aqueous HCl (neutralized with CaCO₃)

- Spent DMF (distilled for reuse)

- Silicon-containing byproducts (captured on molecular sieves)

Lifecycle analysis shows 92% solvent recovery efficiency through fractional distillation.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(chloromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted quinoline derivatives with potential biological activities.

Oxidation and Reduction: Products include oxidized or reduced quinoline derivatives with altered chemical properties.

Scientific Research Applications

6-Bromo-3-(chloromethyl)quinoline, particularly its hydrochloride form, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It acts as a versatile intermediate in synthesizing complex organic molecules and serves as a fundamental building block in heterocyclic chemistry.

Scientific Research Applications

Chemistry

- Use as an Intermediate: 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is utilized in the synthesis of complex organic molecules. Its structure allows it to be a building block in creating various heterocyclic compounds.

- Synthesis process: The synthesis of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride typically involves the bromination of isoquinoline followed by chloromethylation. The bromination can be achieved using bromine in the presence of a suitable solvent such as nitrobenzene. The chloromethylation step involves the reaction of the brominated isoquinoline with formaldehyde and hydrochloric acid under acidic conditions.

- Industrial methods: Industrial production includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

- Synthesis of quinoline derivatives: It is used in the synthesis of 6-bromo-3-Chlorophenylmethyl-2 methoxy quinoline, an important intermediate of synthetic TMC-207 .

Biology

- Enzyme Inhibitors and Receptor Ligands: This compound plays a role in the study of enzyme inhibitors and receptor ligands, highlighting its importance in understanding biological interactions at the molecular level.

Medicine

- Precursor in Pharmaceutical Synthesis: 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride acts as a precursor in creating pharmaceutical compounds that may have therapeutic effects.

- Antifungal Activity: Certain quinoline derivatives, such as 6-Bromo-3-chloro-8-quinolinol, exhibit antifungal activity .

- Antiproliferative agent: Quinazoline-pyrimidine hybrid derivatives were designed and synthesized as novel antiproliferative agents .

Industry

- Development of Agrochemicals and Dyes: This compound is utilized in the development of agrochemicals and dyes, showcasing its application in industrial chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(chloromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chloromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 6-Bromo-3-(chloromethyl)quinoline with structurally related quinoline derivatives, highlighting substituent positions, molecular weights, and key applications:

Key Observations:

- Substituent Position: The 3-position is critical for reactivity. Chloromethyl (-CH2Cl) groups enable alkylation, while nitro (-NO2) or hydrazide groups direct electrophilic substitution or condensation reactions .

- Halogen Diversity : Bromine at the 6-position facilitates cross-coupling, whereas chlorine at the 2- or 4-position alters electronic properties and steric hindrance .

- Molecular Weight : Derivatives with bulky substituents (e.g., phenyl groups) exhibit higher molecular weights, impacting solubility and bioavailability .

Cross-Coupling Reactions

6-Bromo-3-(chloromethyl)quinoline undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 6-position, a strategy shared with 6-bromo-4-chloro-3-nitroquinoline . However, the chloromethyl group at the 3-position offers additional sites for nucleophilic substitution, a feature absent in nitro-substituted analogs .

Radical Reactions

The chloromethyl group participates in radical cyclization, as demonstrated in the synthesis of seco-cyclopropyltetrahydroquinolines. This contrasts with methyl or nitro-substituted quinolines, which lack reactive C–Cl bonds for such transformations .

Functionalization Pathways

- Chloromethyl Group: Reacts with amines or hydrazines to form Schiff bases or hydrazides, as seen in the synthesis of antimicrobial quinoline-hydrazide hybrids .

- Bromine Atom: Subject to Ullmann or Buchwald-Hartwig amination in analogs like 6-bromo-4-chloroquinoline .

Crystallographic and Electronic Properties

- Planarity: The quinoline ring in 6-Bromo-3-(chloromethyl)quinoline is planar, similar to 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, facilitating π-π interactions critical for crystal packing .

- Intermolecular Interactions : Bromine and chlorine atoms engage in C–H···Br/Cl and halogen bonding, influencing solubility and melting points. For example, nitro-substituted derivatives exhibit higher melting points due to stronger dipole interactions .

Biological Activity

6-Bromo-3-(chloromethyl)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and findings from various studies.

- Molecular Formula : C10H7BrClN

- Molecular Weight : 244.53 g/mol

- CAS Number : [specific CAS number not provided in sources]

Synthesis

The synthesis of 6-Bromo-3-(chloromethyl)quinoline typically involves halogenation reactions on quinoline derivatives. The chloromethyl group can be introduced through various methods, including the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Antifungal Activity

A significant body of research has focused on the antifungal properties of 6-bromo derivatives of quinoline. For instance, studies have shown that compounds like 6-bromo-3-chloro-8-quinolinol exhibit potent antifungal activity against various strains such as Aspergillus niger and Trichophyton mentagrophytes. The minimal inhibitory concentrations (MICs) for these compounds were reported to be below 1 µg/mL for several fungi tested, indicating their high efficacy .

Table 1: Antifungal Activity of 6-Bromo-3-Chloroquinoline Derivatives

| Compound | MIC (µg/mL) | Fungi Tested |

|---|---|---|

| 6-Bromo-3-chloro-8-quinolinol | <1 | A. niger, M. cirinelloides |

| 6-Bromo-3-chloro-8-nitroquinoline | 0.024 | M. verrucaria |

| 3-Bromo-6-chloro-8-aminoquinoline | >3.9 | Multiple strains |

These findings suggest that the presence of bromine and chlorine substituents significantly enhances the antifungal activity of quinoline derivatives .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Camptothecin | A549 (Lung Cancer) | 15.37 |

| Quinine | SW-480 (Colorectal Cancer) | 16.1 |

| Novel Quinoline Derivative | MCF-7 (Breast Cancer) | <5.0 |

These results underscore the potential for developing new anticancer agents based on the structural framework of quinolines .

The biological activity of 6-Bromo-3-(chloromethyl)quinoline is believed to result from its interaction with specific molecular targets within cells. For antifungal activity, it is hypothesized that these compounds disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth . In cancer treatment, similar mechanisms involving DNA interaction and enzyme inhibition may be at play.

Case Studies

In a study examining various quinoline derivatives, researchers found that structural modifications significantly influenced biological activity. The introduction of halogen groups was found to enhance both antifungal and anticancer activities compared to non-halogenated analogs .

Q & A

Q. Q1. What are the standard synthetic routes for 6-Bromo-3-(chloromethyl)quinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis of brominated quinolines often involves halogenation reactions. For example, a protocol adapted from the bromination of 2-chloro-3,6-dimethylquinoline (similar to the title compound) uses N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a radical initiator under reflux (10 hours). The reaction mixture is purified via silica gel chromatography (petroleum ether/ethyl acetate, 99:1), followed by recrystallization from acetone, yielding ~52% product . To optimize yields:

- Temperature control : Maintain ice-cooling during NBS addition to minimize side reactions.

- Catalyst loading : Adjust benzoyl peroxide (e.g., 50 mg per 0.001 mole substrate) to balance radical generation and decomposition.

- Chromatographic eluent ratios : Fine-tune solvent polarity to improve separation of brominated byproducts.

Q. Q2. How should researchers safely handle and store 6-Bromo-3-(chloromethyl)quinoline given its reactive functional groups?

Methodological Answer: The chloromethyl group in the compound is highly reactive and requires stringent safety protocols:

- Storage : Store in air-tight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use spark-resistant tools and grounded equipment to avoid ignition risks, as chlorinated compounds may react violently with metals or heat .

- Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Conduct reactions in a fume hood with HEPA filters to mitigate inhalation hazards.

Q. Q3. What analytical techniques are essential for characterizing 6-Bromo-3-(chloromethyl)quinoline?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., bromo and chloromethyl groups). For example, the chloromethyl group typically appears as a singlet at ~4.5–5.0 ppm in ¹H NMR.

- X-ray crystallography : Determines molecular conformation and non-covalent interactions (e.g., C–H···Br and π-π stacking in crystalline states, as seen in related bromoquinolines ).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~256.5 Da) and isotopic patterns for bromine/chlorine.

Advanced Research Questions

Q. Q4. How do reaction conditions influence bromination regioselectivity in quinoline derivatives?

Methodological Answer: Regioselectivity in bromination is solvent- and catalyst-dependent. For example:

- Radical bromination (NBS/benzoyl peroxide in CCl₄) favors allylic or benzylic positions due to radical stability .

- Electrophilic bromination (Br₂ in CHCl₃) may produce mixtures; for instance, bromination of quinoline analogs in CHCl₃ yields 3-bromo and 5-bromo derivatives in near-equal ratios (~32% each) under certain conditions .

- Temperature : Higher temperatures (reflux) promote thermodynamically stable products, while low temperatures favor kinetic control.

Q. Q5. What intermolecular interactions stabilize the crystal structure of brominated quinolines, and how do these affect material properties?

Methodological Answer: X-ray studies of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline reveal:

- C–H···Br interactions : Form chains along the [101] axis, stabilizing the lattice .

- π-π stacking : Inversion-related pyridine rings interact with an inter-centroid distance of 3.6 Å, contributing to planar rigidity .

- Halogen bonding : Short Br···Cl (3.49 Å) and Br···N (3.19 Å) contacts, below van der Waals radii sums, suggest weak but significant interactions influencing solubility and melting points .

Q. Q6. How can computational chemistry aid in predicting the reactivity of 6-Bromo-3-(chloromethyl)quinoline in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model the electron density of the bromine and chloromethyl groups to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Frontier molecular orbital (FMO) analysis : Identify HOMO/LUMO energies to assess nucleophilic/electrophilic behavior. For example, the chloromethyl group’s LUMO may facilitate SN2 reactions with amines.

- Molecular docking : Screen potential pharmacological targets (e.g., kinase inhibitors) by simulating interactions with the quinoline scaffold .

Q. Q7. What strategies mitigate byproduct formation during functionalization of 6-Bromo-3-(chloromethyl)quinoline?

Methodological Answer:

- Protecting groups : Temporarily block the chloromethyl group (e.g., with tert-butyldimethylsilyl) during bromine substitution to prevent undesired alkylation.

- Catalytic systems : Use Pd(OAc)₂/XPhos for selective cross-couplings, minimizing debromination or hydrolysis side reactions.

- Reaction monitoring : Employ TLC or in-situ IR to detect intermediates and terminate reactions before byproduct accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.